molecular formula C26H20ClF4N5O3S B2355526 N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 389070-75-1

N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No. B2355526
CAS RN: 389070-75-1
M. Wt: 593.98
InChI Key: XHVMQBNRUUEWLR-UHFFFAOYSA-N
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Description

N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C26H20ClF4N5O3S and its molecular weight is 593.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds structurally related to N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide have shown promising antimicrobial properties. For instance, Desai, Rajpara, and Joshi (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and found them effective against various bacterial and fungal strains, suggesting potential therapeutic applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Chemical Interaction Studies

Studies on derivatives of 1,2,4-triazoles, which are structurally related to the compound , have been conducted to understand their intermolecular interactions. Shukla et al. (2014) performed experimental and theoretical analyses of biologically active 1,2,4-triazole derivatives, uncovering various types of intermolecular interactions, which can be crucial for understanding the biological activity of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Structural and Molecular Analysis

Ahmed et al. (2020) reported the synthesis and characterization of triazole derivatives incorporating an α-ketoester functionality. Their study involved analyzing interactions such as O⋯π-hole tetrel bonding, providing insights into the molecular structure and electronic properties of such compounds, which can be relevant for understanding the behavior of N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Applications in Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) on a neurokinin-1 receptor antagonist featuring a triazolyl unit suggests potential applications in treating conditions like emesis and depression. While the specific compound is different, the structural similarities could indicate potential applications of N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide in similar therapeutic areas (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).

Synthesis and Pharmacological Evaluation

The compound's structural relatives, such as those studied by Faizi et al. (2017), who designed and synthesized 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, demonstrated considerable anticonvulsant activity, indicating the potential for N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide in similar pharmacological applications (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF4N5O3S/c1-39-19-4-2-3-15(11-19)24(38)32-13-22-34-35-25(36(22)18-8-6-17(28)7-9-18)40-14-23(37)33-21-12-16(26(29,30)31)5-10-20(21)27/h2-12H,13-14H2,1H3,(H,32,38)(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVMQBNRUUEWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF4N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

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